3,5-Dibromo-2-iodopyrazine

Descripción general

Descripción

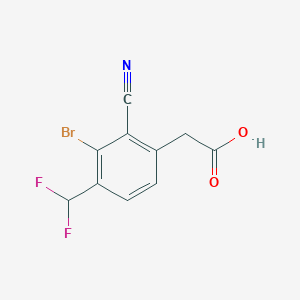

“3,5-Dibromo-2-iodopyrazine” is a heterocyclic organic compound . It has a molecular formula of C4HBr2IN2 and a molecular weight of 363.78 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring substituted with bromine atoms at the 3rd and 5th positions and an iodine atom at the 2nd position .

Physical And Chemical Properties Analysis

“this compound” appears as an off-white to pale yellow solid . It has a molecular formula of C4HBr2IN2 and a molecular weight of 363.78 .

Aplicaciones Científicas De Investigación

Efficient Halogenation of 2-Aminopyrazine

- Research Focus : Study on halogenating 2-Aminopyrazine, leading to 3,5-Dibromo-2-aminopyrazine as a functionalized starting material for nitrogen heterocycle synthesis.

- Key Findings : 3,5-Dibromo-2-aminopyrazine is highlighted as an excellent material for synthesizing nitrogen heterocycles due to its efficient halogenation process (Lizano, Grima, & Pujol, 2019).

Homogeneous Catalytic Aminocarbonylation

- Research Focus : Exploring the aminocarbonylation of iodopyrazine, leading to N-substituted nicotinamides and pyridyl-glyoxylamides.

- Key Findings : Demonstrates the potential of iodopyrazine in synthesizing compounds of biological importance, highlighting the versatility of iodopyrazines in chemical reactions (Takács, Jakab, Petz, & Kollár, 2007).

Cross-Coupling Reaction on N-(3,5-dibromo-2-pyridyl)piperazines

- Research Focus : Examining the synthesis of 3,5-disubstituted pyridylpiperazines from tribromopyridine.

- Key Findings : Highlights the successful use of palladium-catalyzed regioselective cross-coupling in the synthesis of unsymmetrical pyridylpiperazines (Hikawa & Yokoyama, 2010).

Coordination Polymer CuI(2-iodopyrazine)

- Research Focus : Investigating the new copper(I) iodide coordination polymer CuI(2-iodopyrazine) and its modifications.

- Key Findings : Reveals two forms of CuI(2-iodopyrazine) showing different thermal behaviors and crystal structures, emphasizing the compound's utility in coordination chemistry (Näther, Wriedt, & Jess, 2003).

Palladium(II) Pyrazolin-4-ylidenes

- Research Focus : Exploring the formation and catalytic activity of Pyrazole-Based Remote NHC Complexes using 4-iodopyrazolium salts.

- Key Findings : Demonstrates significant substituent effects on the formation and catalytic activity of pyrazolin-4-ylidene complexes, essential for understanding catalysis mechanisms (Han, Lee, & Huynh, 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

“3,5-Dibromo-2-iodopyrazine” is a type of pyrazine, which is a class of compounds that often exhibit biological activity and can interact with various enzymes, receptors, and other proteins. The specific targets of “this compound” would depend on its exact structure and properties .

Mode of Action

Pyrazines can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, or intercalating into DNA. The exact mode of action of “this compound” would depend on its specific targets .

Biochemical Pathways

Pyrazines can be involved in various biochemical pathways depending on their specific targets. They can affect signal transduction pathways, metabolic pathways, and more .

Result of Action

The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biochemical pathways it affects .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Propiedades

IUPAC Name |

3,5-dibromo-2-iodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2IN2/c5-2-1-8-4(7)3(6)9-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZGVGFFYNDSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)I)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311242 | |

| Record name | 3,5-Dibromo-2-iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1092352-02-7 | |

| Record name | 3,5-Dibromo-2-iodopyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B1416368.png)

![[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B1416373.png)

![4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1416374.png)

![[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester](/img/structure/B1416376.png)